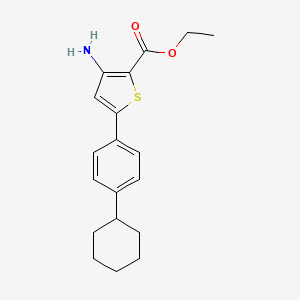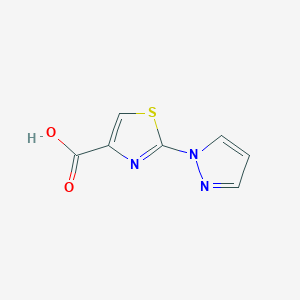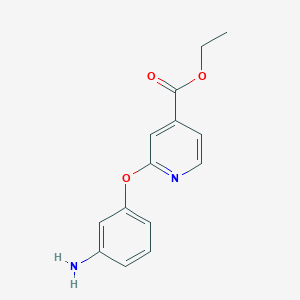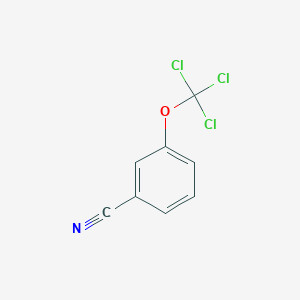![molecular formula C19H21BO3 B1404526 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1040424-52-9](/img/structure/B1404526.png)
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde
Descripción general
Descripción
The compound you mentioned contains a tetramethyl-1,3,2-dioxaborolane group, which is commonly used in organic synthesis . This group can be used as a reagent to borylate arenes and to prepare other compounds .
Chemical Reactions Analysis
Tetramethyl-1,3,2-dioxaborolane can participate in various chemical reactions. For example, it can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One of the primary applications of this compound involves its role in the synthesis of various boric acid ester intermediates with benzene rings. These compounds are typically obtained through multi-step substitution reactions. The synthesis process is confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses. Density functional theory (DFT) calculations further assist in understanding their molecular structures, revealing insights into their physicochemical properties (Huang et al., 2021), (Huang et al., 2021).
Role in Fluorescent Probes
The compound has been utilized in the synthesis of near-infrared fluorescent probes. Such probes, including those derived from carbazole borate ester, exhibit potential applications in imaging and sensing. They can be synthesized through electrophilic substitution reactions and characterized using NMR and IR spectroscopy (Shen You-min, 2014).
Application in Organic Solar Cells
This compound plays a crucial role as a precursor in the production of organic solar cells. Specifically, it is used in synthesizing deeply colored polymers, which are essential for light absorption in solar cells. These polymers are typically obtained through palladium-catalyzed polycondensation and exhibit good solubility in common organic solvents (Welterlich, Charov, & Tieke, 2012).
In Biomedical Applications
In the biomedical field, derivatives of this compound have been explored for their potential as lipogenic inhibitors, showcasing an ability to suppress lipogenic gene expression in mammalian hepatocytes. This suggests their utility in developing treatments for conditions related to lipid metabolism (Das et al., 2011).
In Sensing Technologies
There is significant interest in using derivatives of this compound in sensing technologies, particularly for detecting hydrogen peroxide vapor. These applications leverage the compound's fast deboronation velocity in the presence of hydrogen peroxide, making it a suitable candidate for explosive detection (Fu et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is primarily through its role as a reagent in organic synthesis. It is used in the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound acts as a boron source, coupling with aryl or vinyl halides in the presence of a palladium catalyst .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis . The reaction pathway involves the oxidative addition of an aryl or vinyl halide to a palladium(0) complex, transmetalation with the boron compound, and reductive elimination to form the coupled product .
Result of Action
The primary result of the compound’s action is the formation of carbon-carbon bonds in the Suzuki-Miyaura cross-coupling reaction . This reaction is a powerful tool in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of the compound are influenced by various environmental factors. For example, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and is performed in a polar solvent such as water or an alcohol . The reaction may also be sensitive to air, requiring an inert atmosphere .
Propiedades
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-7-5-14(13-21)6-8-15/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURICVYXHOKAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404447.png)
![5-[(Chloroacetyl)amino]-2,4-dinitrobenzoic acid](/img/structure/B1404448.png)
![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)
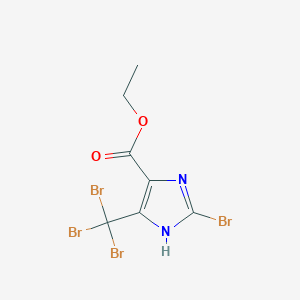
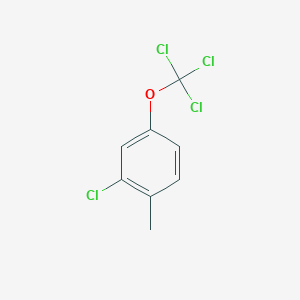


![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
